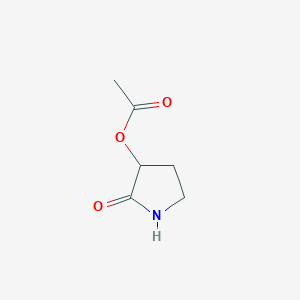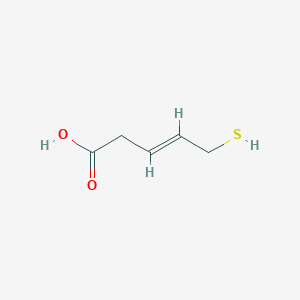
ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is an intricate chemical compound that has captivated the interest of researchers across multiple scientific domains. This complex molecule, derived from benzoate and imidazole, presents significant potential due to its unique structural components and the reactive functional groups it harbors. The compound stands out for its possible applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. A common route may begin with the formation of the imidazole core, which is then functionalized with a 2,3-dimethylphenyl group. Subsequent steps involve the introduction of a thioether linkage, forming a thiolated intermediate. This intermediate undergoes further acylation to attach the acetamido group, followed by esterification to yield the final benzoate ester. Reaction conditions are meticulously controlled to ensure high yields and purity, often requiring anhydrous solvents and inert atmosphere conditions to avoid side reactions.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthetic route, incorporating advanced techniques such as continuous flow synthesis to enhance efficiency and consistency. The use of automated reactors and precise monitoring systems ensures optimal reaction conditions are maintained, facilitating large-scale production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions: Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is versatile in its reactivity, undergoing various chemical transformations:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings are prone to electrophilic substitution reactions, enabling further functionalization of the compound.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and electrophiles (e.g., bromine for aromatic substitution) are commonly employed in these reactions. Reaction conditions, including temperature, solvent choice, and catalysts, are optimized based on the specific transformation being targeted.
Major Products: The major products formed from these reactions vary widely depending on the pathway chosen. Oxidation can lead to sulfoxides or sulfones, reduction yields amines, and substitution reactions can introduce various electrophilic groups onto the aromatic rings, expanding the compound's utility in synthetic chemistry.
科学的研究の応用
Chemistry: In chemistry, ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups provide diverse reactivity, enabling the exploration of novel synthetic pathways and the development of new chemical entities.
Biology: Biologically, the compound's imidazole core is of interest due to its potential interactions with biological macromolecules. Researchers explore its binding affinity with proteins and nucleic acids, investigating its potential as a biochemical probe or drug candidate.
Medicine: In medicinal chemistry, the compound's structural elements suggest potential pharmacological activity. Studies focus on its role as an enzyme inhibitor or receptor modulator, aiming to develop therapeutic agents for conditions such as inflammation, infection, or cancer.
Industry: Industrial applications include its use as a precursor in the synthesis of specialty chemicals and materials. Its unique reactivity enables the production of polymers, agrochemicals, and other valuable industrial products.
作用機序
The mechanism of action of ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known for its role in coordinating metal ions and interacting with biological active sites, potentially inhibiting enzyme activity or modulating receptor function. The thiolated group can form covalent bonds with thiol residues in proteins, further influencing biological pathways.
類似化合物との比較
Similar Compounds:
Ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate: Similar in structure but lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and biological interactions.
Ethyl 4-(2-((1-(2-methylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: Features only one methyl group on the phenyl ring, potentially altering its chemical properties.
Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)phenyl ester: Has a phenyl ester instead of a benzoate ester, impacting its physical and chemical characteristics.
Uniqueness: Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate stands out due to its specific combination of functional groups, which grants it distinct reactivity and biological activity. The presence of both dimethyl groups on the phenyl ring and the benzoate ester enhances its unique profile, making it a valuable compound for further research and development.
特性
IUPAC Name |
ethyl 4-[[2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-21(27)17-8-10-18(11-9-17)24-20(26)14-29-22-23-12-13-25(22)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHQVSGUAZDLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2896359.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)
![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)


![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)



